molecular formula C8H7ClOS B14024545 2-Chloro-3-(methylsulfanyl)benzaldehyde

2-Chloro-3-(methylsulfanyl)benzaldehyde

Cat. No.: B14024545
M. Wt: 186.66 g/mol
InChI Key: LRKQJVZEFPWCEH-UHFFFAOYSA-N
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Description

2-Chloro-3-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C8H7ClOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methylsulfanyl group at the third position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methylsulfanyl)benzaldehyde typically involves the chlorination of 3-(methylsulfanyl)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the benzene ring in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2). The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 2-Chloro-3-(methylsulfanyl)benzoic acid.

    Reduction: 2-Chloro-3-(methylsulfanyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(methylsulfanyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methylsulfanyl)benzaldehyde depends on the specific reaction or application. In general, the compound can act as an electrophile in substitution reactions, where the chlorine atom or the aldehyde group is replaced by other functional groups. The methylsulfanyl group can also participate in various chemical transformations, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzaldehyde
  • 3-(Methylsulfanyl)benzaldehyde
  • 4-Chloro-3-(methylsulfanyl)benzaldehyde

Uniqueness

2-Chloro-3-(methylsulfanyl)benzaldehyde is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

IUPAC Name

2-chloro-3-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H7ClOS/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3

InChI Key

LRKQJVZEFPWCEH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1Cl)C=O

Origin of Product

United States

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